molecular formula C5H8ClN3 B7895560 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole

5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole

Cat. No.: B7895560
M. Wt: 145.59 g/mol
InChI Key: KLWMDJXWPBWTLD-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-ethyl-1H-1,2,4-triazole (CAS 252750-52-0) is a versatile chemical intermediate with a molecular formula of C 5 H 8 ClN 3 and a molecular weight of 145.59 g/mol . Its structure, defined by the SMILES notation CCN1N=CN=C1CCl, features a 1-ethyl-1,2,4-triazole core functionalized with a reactive chloromethyl group . This chloromethyl moiety is a key reactive site, making the compound a valuable alkylating agent for researchers synthesizing more complex molecules for pharmaceutical and agrochemical discovery . As a building block, its primary research value lies in constructing novel compounds for biological evaluation. Triazole derivatives are extensively studied for their diverse biological activities, which can include antifungal, antiviral, and anticancer properties . The reactive nature of this compound allows researchers to explore these activities by creating new molecular entities. Researchers are advised to handle this material with care, as it may cause skin and eye irritation and may be harmful if swallowed or inhaled . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-1-ethyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-2-9-5(3-6)7-4-8-9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWMDJXWPBWTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Conformational Analysis of 5 Chloromethyl 1 Ethyl 1h 1,2,4 Triazole

X-ray Crystallography for Crystalline State Structural Determination

To date, a comprehensive, publicly available X-ray crystallographic study specifically for 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole has not been reported in the reviewed scientific literature. While crystallographic data exists for numerous other 1,2,4-triazole (B32235) derivatives, which have been instrumental in confirming their molecular geometries and intermolecular interactions, the specific crystal structure of the title compound remains to be elucidated and published. mdpi.comresearchgate.netcardiff.ac.uknih.govcardiff.ac.ukmdpi.com

For related triazole compounds, X-ray diffraction has revealed largely planar triazole rings and has been crucial in analyzing non-covalent interactions such as hydrogen bonding and π–π stacking, which govern the crystal packing. mdpi.comcardiff.ac.uknih.gov

Analysis of Molecular Packing and Intermolecular Interactions

A detailed analysis of the molecular packing and intermolecular interactions for this compound is contingent upon the successful determination of its single-crystal X-ray structure. Such an analysis would typically involve the identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the supramolecular architecture of the compound in the solid state.

Determination of Absolute Configuration (if applicable)

The molecule this compound is achiral and does not possess any stereocenters. Therefore, the determination of its absolute configuration is not applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignments

Detailed experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, including comprehensive 1D and 2D analyses, are not extensively available in the public domain. General knowledge of NMR spectroscopy on triazole derivatives suggests that the chemical shifts of the protons and carbons are influenced by the substituents on the triazole ring. rsc.orgijsr.neturfu.ru

Comprehensive 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A complete structural assignment in solution would typically involve a suite of NMR experiments.

¹H NMR: Would provide information on the chemical environment of the protons, including the ethyl group (a quartet and a triplet), the chloromethyl group (a singlet), and the triazole ring proton (a singlet).

¹³C NMR: Would identify the number of unique carbon atoms and their electronic environments.

COSY (Correlation Spectroscopy): Would establish proton-proton correlations, for instance, within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, aiding in conformational analysis.

While these techniques are standard for structural elucidation, specific peak assignments and coupling constants for this compound are not currently documented in readily accessible literature.

Stereochemical Probing and Conformational Preferences by NMR

As an achiral molecule, stereochemical probing is not relevant. However, the conformational preferences, particularly concerning the orientation of the ethyl and chloromethyl groups relative to the triazole ring, could be investigated using NOESY experiments. Such studies would reveal through-space interactions and help to determine the most stable conformation in solution. At present, no such specific conformational analysis for this compound has been published.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, predicted mass spectrometry data is available. The predicted monoisotopic mass is 145.04068 Da. uni.lu

A detailed experimental study of its fragmentation pathway would provide valuable structural information. Generally, the fragmentation of 1,2,4-triazole derivatives involves the cleavage of the bonds within the heterocyclic ring and the loss of substituents. researchgate.net A plausible fragmentation pathway for this compound might involve the initial loss of a chlorine radical, followed by the cleavage of the ethyl group or fragmentation of the triazole ring itself. However, without experimental data, this remains speculative.

The following table presents predicted collision cross-section (CCS) values for various adducts of this compound hydrochloride, which can be useful in ion mobility-mass spectrometry studies.

Adductm/zPredicted CCS (Ų)
[M+H]⁺146.04796126.6
[M+Na]⁺168.02990137.2
[M-H]⁻144.03340126.1
[M+NH₄]⁺163.07450146.8
[M+K]⁺184.00384134.5
[M+H-H₂O]⁺128.03794119.3
[M+HCOO]⁻190.03888144.3
[M+CH₃COO]⁻204.05453172.8
[M+Na-2H]⁻166.01535133.0
[M]⁺145.04013129.1
[M]⁻145.04123129.1
Data sourced from PubChem. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass. For this compound, HRMS provides the exact mass, which is critical for confirming its chemical formula, C₅H₈ClN₃. The monoisotopic mass of this compound is predicted to be 145.04068 Da. uni.lu

In a typical HRMS experiment, the compound is ionized, commonly using techniques such as electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer like an Orbitrap or a time-of-flight (TOF) analyzer. These instruments can measure mass-to-charge ratios (m/z) with high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

The predicted m/z values for various adducts of this compound that could be observed in an HRMS spectrum are detailed in the table below. uni.lu The formation of these adducts is dependent on the ionization conditions and the solvent system used.

AdductPredicted m/z
[M+H]⁺146.04796
[M+Na]⁺168.02990
[M-H]⁻144.03340
[M+NH₄]⁺163.07450
[M+K]⁺184.00384
[M+H-H₂O]⁺128.03794

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not extensively documented in public literature, the fragmentation pathways can be predicted based on the known fragmentation patterns of other 1,2,4-triazole derivatives. researchgate.net

In an MS/MS experiment, the protonated molecule [M+H]⁺ (m/z 146.04796) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation would likely involve the cleavage of the weakest bonds and the loss of stable neutral molecules. Key predicted fragmentation pathways for this compound include:

Loss of the ethyl group: Cleavage of the N-CH₂CH₃ bond could result in the loss of ethene (C₂H₄), leading to a fragment ion.

Cleavage of the chloromethyl group: The C-C bond between the triazole ring and the chloromethyl group could break, or a loss of HCl could occur.

Ring fragmentation: The triazole ring itself can undergo cleavage, often characterized by the loss of N₂ or HCN.

The table below outlines some of the plausible fragment ions that could be observed in the MS/MS spectrum of this compound.

Precursor Ion (m/z)Plausible Fragment IonNeutral LossFragment m/z
146.04796[M+H-C₂H₄]⁺Ethene118.02466
146.04796[M+H-Cl]⁺Chlorine radical111.05561
146.04796[M+H-CH₂Cl]⁺Chloromethyl radical97.04541
146.04796[M+H-N₂]⁺Nitrogen118.04036

Vibrational Spectroscopy for Functional Group and Bond Characterization (FT-IR, Raman)

FT-IR Spectroscopy: In an FT-IR spectrum, characteristic absorption bands would be expected for the various functional groups present in the molecule.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing vibrations of non-polar bonds and the triazole ring itself.

The expected characteristic vibrational frequencies for this compound are summarized in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
C-H stretching (aliphatic)2850-3000Ethyl and chloromethyl groups
C-H stretching (aromatic/heteroaromatic)3000-3150Triazole ring C-H
C=N stretching1600-1650Triazole ring
C-N stretching1250-1350Triazole ring and ethyl group
N=N stretching1550-1570Triazole ring
C-Cl stretching600-800Chloromethyl group
CH₂ bending1400-1480Ethyl and chloromethyl groups

These assignments are based on established correlations and data from related triazole compounds. ijsr.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are employed to study chiral molecules, which are molecules that are non-superimposable on their mirror images. Chirality in a molecule typically arises from the presence of a stereogenic center, such as a carbon atom bonded to four different substituents.

Upon examination of the structure of this compound, it is determined that the molecule is achiral. It does not possess any stereogenic centers or other elements of chirality such as axial or planar chirality. The carbon atoms of the ethyl and chloromethyl groups are not bonded to four different groups.

Since this compound is an achiral molecule, it does not have enantiomers and will not exhibit optical activity. Therefore, chiroptical spectroscopy techniques like circular dichroism are not applicable for its enantiomeric characterization, as there are no enantiomers to characterize.

In Depth Spectroscopic Fingerprinting and Characterization of 5 Chloromethyl 1 Ethyl 1h 1,2,4 Triazole

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

For instance, studies on other substituted 1,2,4-triazoles reveal characteristic absorption bands in the UV region. Research on highly luminescent 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles shows that the position of the maximum absorption wavelength (λmax) is influenced by the nature of the substituents on the triazole ring. nih.gov For example, 4-ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole exhibits a λmax at 351.0 nm, which is attributed to π-π* transitions within the extended conjugated system. nih.gov Another derivative, 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole, shows a λmax at 297.0 nm. nih.gov

These findings suggest that the electronic transitions in 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole would primarily involve the n-π* and π-π* transitions associated with the triazole ring. The ethyl group at the N1 position and the chloromethyl group at the C5 position will have a modest influence on the absorption maxima compared to highly conjugated aromatic substituents. It is anticipated that the λmax for this compound would occur at a shorter wavelength in the UV region.

Table 1: UV-Vis Absorption Data for Representative 1,2,4-Triazole (B32235) Derivatives

Compound λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Solvent
4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole nih.gov 351.0 59,500 CH₂Cl₂

Fluorescence and Phosphorescence Studies of this compound

Luminescence spectroscopy, encompassing fluorescence and phosphorescence, provides information about the de-excitation pathways of electronically excited molecules.

Currently, there is no specific experimental data on the fluorescence or phosphorescence properties of this compound in the scientific literature. However, studies on other 1,2,4-triazole derivatives indicate that the triazole ring can be part of a fluorophore. For example, some 4,5-bis(arylethynyl)-1,2,3-triazoles have been shown to be fluorescent, with their emission properties being tunable based on the substituents. nih.gov Similarly, certain 4H-1,2,4-triazole derivatives exhibit significant fluorescence with high quantum yields. nih.gov The fluorescence in these systems is often a result of an extended π-conjugated system, which is not present in this compound. Given the lack of an extensive conjugated system, it is expected that this compound would exhibit weak fluorescence, if any.

Information regarding the phosphorescence of this specific compound is also not available. Phosphorescence involves a change in spin multiplicity and is often weaker and longer-lived than fluorescence.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization (if relevant)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to study chemical species that have one or more unpaired electrons, such as free radicals.

There is no information available in the surveyed scientific literature to suggest that this compound forms stable radical species under typical conditions. Therefore, ESR spectroscopy is not generally considered a relevant technique for the characterization of this compound in its ground state.

Computational Predictions of Spectroscopic Parameters (e.g., DFT-NMR, TD-DFT UV-Vis)

In the absence of extensive experimental spectroscopic data, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide valuable predictions of spectroscopic parameters. These theoretical calculations can offer insights into molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic absorption spectra.

For instance, a study on 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol utilized DFT calculations with the 6-311++G(d,p) basis set to investigate its molecular structure, vibrational frequencies, and electronic absorption spectrum. researchgate.net Such computational approaches could be applied to this compound to predict its spectroscopic properties.

TD-DFT calculations could predict the UV-Vis absorption maxima by calculating the vertical excitation energies from the ground state to various excited states. This would help in assigning the electronic transitions observed in an experimental spectrum. Furthermore, DFT calculations can predict NMR chemical shifts (¹H and ¹³C), which would be invaluable for the structural elucidation and confirmation of the compound.

While specific computational studies for this compound are not reported in the literature, a public database provides predicted collision cross-section values for ions of the compound, which is a parameter related to its shape and is often calculated using computational methods. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for Ions of this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 146.04796 126.6
[M+Na]⁺ 168.02990 137.2
[M-H]⁻ 144.03340 126.1

Data sourced from PubChem. uni.lu

Derivatization Chemistry and Functionalization Strategies for 5 Chloromethyl 1 Ethyl 1h 1,2,4 Triazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary site for the functionalization of 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole is the chloromethyl group. The chlorine atom, being a good leaving group, is readily displaced by a wide array of nucleophiles, facilitating the introduction of diverse functional groups.

Synthesis of Ether and Thioether Derivatives

The reaction of this compound with various alkoxides and thiolates provides a straightforward route to the corresponding ether and thioether derivatives. These reactions are typically carried out in the presence of a base to generate the nucleophilic species in situ.

In a typical procedure, an alcohol or thiol is treated with a base such as sodium hydride or potassium carbonate in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The subsequent addition of this compound leads to the formation of the desired ether or thioether. A variety of alcohols, phenols, thiols, and thiophenols can be employed in this reaction, allowing for the synthesis of a diverse library of compounds.

Table 1: Synthesis of Ether and Thioether Derivatives

Nucleophile Reagent Base Solvent Product
Methanol CH₃OH NaH DMF 1-ethyl-5-(methoxymethyl)-1H-1,2,4-triazole
Phenol C₆H₅OH K₂CO₃ Acetonitrile 1-ethyl-5-(phenoxymethyl)-1H-1,2,4-triazole
Ethanethiol C₂H₅SH NaH THF 1-ethyl-5-(ethylthiomethyl)-1H-1,2,4-triazole

Formation of Nitrogen-Containing Analogues (e.g., Amines, Amides, Hydrazines)

The chloromethyl group also readily reacts with various nitrogen-based nucleophiles to yield a range of nitrogen-containing analogues. These derivatives are of particular interest in medicinal chemistry due to the prevalence of nitrogen functionalities in biologically active molecules.

Primary and secondary amines, both aliphatic and aromatic, can be used to synthesize the corresponding aminomethyl derivatives. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl generated. Similarly, amides and hydrazines can be employed as nucleophiles to introduce amido and hydrazino moieties, respectively. These reactions significantly expand the chemical space accessible from the this compound starting material.

Table 2: Formation of Nitrogen-Containing Analogues

Nucleophile Reagent Base Solvent Product
Diethylamine (C₂H₅)₂NH Et₃N Dichloromethane N,N-diethyl-1-(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine
Aniline C₆H₅NH₂ K₂CO₃ Acetonitrile N-((1-ethyl-1H-1,2,4-triazol-5-yl)methyl)aniline
Acetamide CH₃CONH₂ NaH DMF N-((1-ethyl-1H-1,2,4-triazol-5-yl)methyl)acetamide

Functionalization at the Triazole Ring Nitrogen Atoms

While the N1 position is blocked by an ethyl group, the other nitrogen atoms of the 1,2,4-triazole (B32235) ring can potentially be functionalized. Alkylation of 1-substituted 1,2,4-triazoles can lead to the formation of quaternary triazolium salts. These reactions typically occur at the N4 position. The quaternization can alter the electronic properties of the triazole ring and introduce a positive charge, which can be beneficial for certain biological applications. The reaction is usually carried out with an alkylating agent, such as an alkyl halide, in a suitable solvent.

Cycloaddition Reactions Involving the Triazole Core

The 1,2,4-triazole ring itself can participate in cycloaddition reactions, although this is less common for simple substituted triazoles. More often, functional groups attached to the triazole ring are involved in such reactions. For instance, if an azide (B81097) or an alkyne functionality were introduced via nucleophilic substitution at the chloromethyl position, it could then undergo [3+2] cycloaddition reactions, such as the well-known "click" chemistry, to link the triazole to other molecular scaffolds. While the 1,2,4-triazole core is aromatic and generally stable, under specific conditions, it can theoretically act as a diene or dienophile in Diels-Alder type reactions, leading to more complex fused heterocyclic systems. However, such reactions are not commonly reported for simple 1-ethyl-1,2,4-triazoles.

Metal-Catalyzed Cross-Coupling Reactions on Substituted 1,2,4-Triazole Scaffolds

To enable metal-catalyzed cross-coupling reactions, the this compound would first need to be converted to a derivative bearing a suitable handle for such transformations, such as a halide or a triflate at a carbon atom of the triazole ring. For instance, if a halogen atom were present at the C3 position of the triazole ring, it could participate in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated triazoles.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions are powerful tools for the construction of complex molecules and the introduction of aryl, heteroaryl, vinyl, alkynyl, and amino substituents onto the triazole core.

Strategic Introduction of Diverse Functionalities for Advanced Research Purposes

The derivatization strategies discussed above allow for the strategic introduction of a wide array of functionalities onto the this compound scaffold. This versatility is crucial for tailoring the properties of the resulting molecules for specific research applications. For example, in drug discovery, the introduction of different functional groups can be used to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. The ability to easily generate a library of diverse derivatives from a common starting material is a key advantage in the search for new therapeutic agents and functional materials. The strategic functionalization of this triazole derivative continues to be an active area of research, with the potential to yield novel compounds with significant scientific and technological impact.

Mechanistic Investigations and Reaction Kinetics of 5 Chloromethyl 1 Ethyl 1h 1,2,4 Triazole Transformations

Kinetic Studies of Hydrolysis and Solvolysis Reactions

Kinetic studies provide quantitative data on reaction rates and can offer profound insights into the reaction mechanism. The hydrolysis and solvolysis of 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole involve the reaction of the substrate with water or the solvent, respectively, acting as the nucleophile.

The Grunwald-Winstein equation is often employed to correlate solvolysis rates and provide mechanistic information. nih.gov This equation relates the rate of solvolysis in a given solvent to the rate in a standard solvent, taking into account the solvent's ionizing power and nucleophilicity. researchgate.net

The following table illustrates hypothetical kinetic data for the hydrolysis of this compound under different conditions, which would be necessary for a thorough mechanistic understanding.

Hypothetical Kinetic Data for the Hydrolysis of this compound

Temperature (°C)Solvent[Substrate] (M)[Nucleophile] (M)Rate Constant (k)Reaction Order
25Water0.1-k₁First
2550% Acetone/Water0.1-k₂First
50Water0.1-k₃First
25Water0.2-k₄First
25DMF0.10.1 (NaOH)k₅Second

Note: This table is for illustrative purposes only, as specific experimental data is not publicly available.

Mechanistic Insights into Cycloaddition Reactions Involving the Triazole Ring

The 1,2,4-triazole (B32235) ring itself can participate in cycloaddition reactions, although it is generally considered an aromatic and stable heterocycle. nih.govnih.gov These reactions typically require activation of the triazole ring or specific reaction partners. One common type of cycloaddition involving azole systems is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. isres.org

For the 1-ethyl-1H-1,2,4-triazole system, cycloaddition reactions could potentially occur across the C=N or N=N bonds of the ring, or the ring could act as a dipole in a 1,3-dipolar cycloaddition. The generation of azomethine ylides from related 1,2,4-triazinium salts and their subsequent 1,3-dipolar cycloaddition with alkynes has been reported. rsc.orgresearchgate.net Photochemical methods have also been employed to generate triplet intermediates from azodicarboxylates, which then react with diazoalkanes to form an azomethine ylide that can undergo cycloaddition with nitriles to form 1,2,4-triazoles. rsc.org

While specific examples involving this compound are scarce, the general reactivity patterns of 1,2,4-triazoles suggest that under appropriate conditions, such as photochemical activation or the use of highly reactive dienophiles or dipoles, cycloaddition reactions could be induced.

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are challenging but provide definitive evidence for a proposed mechanism.

Reaction Intermediates: In an SN1 reaction, the key intermediate is a carbocation. For this compound, this would be the 1-ethyl-1H-1,2,4-triazol-5-ylmethyl cation. This species could potentially be detected using spectroscopic methods under superacidic conditions or through trapping experiments with potent nucleophiles. In cycloaddition reactions, intermediates such as azomethine ylides have been proposed. rsc.org

Transition States: Transition states are transient species at the peak of the energy profile of a reaction step and cannot be isolated. Their structures are often inferred from kinetic data, such as activation parameters (enthalpy and entropy of activation), and computational modeling (e.g., Density Functional Theory, DFT). For an SN2 reaction, the transition state would involve a pentacoordinate carbon atom with the nucleophile and the leaving group partially bonded. nih.gov For an SN1 reaction, the transition state for the rate-determining step resembles the carbocation intermediate.

Isotope Labeling Experiments for Mechanistic Elucidation

Isotope labeling is a powerful tool for tracing the path of atoms through a reaction and can provide unambiguous evidence for a particular mechanism. thieme-connect.de

Kinetic Isotope Effect (KIE): By replacing an atom at or near the reaction center with a heavier isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), one can measure the effect on the reaction rate. A significant KIE is often observed if the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For the nucleophilic substitution of this compound, a ¹³C KIE at the methylene (B1212753) carbon would be expected to be different for SN1 and SN2 mechanisms.

Solvent Isotope Effect: Comparing the reaction rate in a protic solvent (e.g., H₂O) with its deuterated counterpart (D₂O) can provide insights into the involvement of the solvent in the rate-determining step. A significant solvent isotope effect is often indicative of proton transfer in the transition state, which can be relevant in solvolysis reactions.

Labeling the Nucleophile or Leaving Group: Using an isotopically labeled nucleophile (e.g., ¹⁸O-labeled water) can help to confirm its incorporation into the product. Similarly, labeling the leaving group could be used to study exchange reactions.

While specific isotope labeling studies on this compound are not documented in readily accessible literature, this methodology remains a cornerstone for detailed mechanistic investigation in organic chemistry.

Computational and Theoretical Studies of 5 Chloromethyl 1 Ethyl 1h 1,2,4 Triazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic landscape of a molecule. These calculations provide insights into molecular orbital energies, charge distribution, and other electronic properties that govern the molecule's stability and reactivity. For substituted 1,2,4-triazoles, DFT methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p) or cc-pVDZ) are commonly used to achieve a balance between computational cost and accuracy. nih.govresearchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In a theoretical study of 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole, the HOMO would likely be distributed over the electron-rich triazole ring and the lone pairs of the nitrogen and chlorine atoms. The LUMO, on the other hand, would be expected to be localized on the chloromethyl group, particularly the antibonding σ* orbital of the C-Cl bond, and parts of the triazole ring. This distribution would suggest that the molecule can act as an electron donor from the triazole ring and as an electron acceptor at the chloromethyl group, making it susceptible to nucleophilic substitution at the methyl carbon.

The table below presents hypothetical, yet representative, HOMO-LUMO energy values for this compound, based on calculations performed on analogous substituted 1,2,4-triazoles. researchgate.netdergipark.org.tr These values are typically calculated using DFT methods.

Table 1: Hypothetical Frontier Orbital Energies and Related Quantum Chemical Descriptors for this compound
ParameterValue (eV)Description
EHOMO-8.95Energy of the Highest Occupied Molecular Orbital
ELUMO-0.75Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)8.20Indicates chemical stability and reactivity

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and for predicting its reactive sites. dergipark.org.tr The MEP illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP map would be expected to show a significant negative potential around the N2 and N4 atoms of the triazole ring, which are not substituted. dnu.dp.ua These sites represent the most likely points for protonation or interaction with electrophiles. The area around the chlorine atom would also exhibit negative potential due to its high electronegativity. In contrast, a region of positive electrostatic potential would be anticipated around the hydrogen atoms of the ethyl group and, most importantly, on the carbon atom of the chloromethyl group, confirming its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another method used to quantify the charge distribution by calculating the net charges on each atom. This provides a more quantitative picture than the visual MEP map.

The following interactive table shows hypothetical NBO charges for key atoms in this compound, derived from findings for similar structures. nih.gov

Table 2: Hypothetical NBO Atomic Charges for this compound
AtomHypothetical Charge (e)
N1 (ethyl-substituted)-0.25
N2-0.35
C3+0.30
N4-0.40
C5 (chloromethyl-substituted)+0.38
C (of CH2Cl)+0.15
Cl-0.20

Conformational Landscape Analysis via Molecular Mechanics and Quantum Chemistry

The three-dimensional structure and conformational flexibility of a molecule are crucial for its interactions and reactivity. The conformational landscape of this compound would be determined by the rotation around the single bonds, specifically the N-C bond of the ethyl group and the C-C bond of the chloromethyl group.

Conformational analysis typically begins with a systematic search using computationally less expensive molecular mechanics methods to identify a broad range of possible low-energy conformers. nih.gov The most stable conformers identified are then subjected to more accurate geometry optimization and energy calculations using quantum chemistry methods like DFT. nih.gov For similar heterocyclic compounds, studies have shown that multiple stable conformers can exist with small energy differences between them. nih.gov The analysis would focus on the dihedral angles defining the orientation of the ethyl and chloromethyl substituents relative to the planar triazole ring. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling is a powerful tool for predicting the most likely pathways for chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. acs.org

A key reaction for this compound is nucleophilic substitution at the chloromethyl group. To model this, one would computationally simulate the reaction with a simple nucleophile (e.g., OH⁻). The first step is to locate and optimize the geometry of the transition state (TS) for the reaction. A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.netwikipedia.org

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net The IRC analysis maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired initial and final states of the reaction. This provides a detailed picture of the geometric changes that occur as the reaction progresses.

From the energies of the optimized reactants, transition state, and products, crucial thermodynamic and kinetic parameters can be calculated. The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. The reaction enthalpy (ΔH) is the energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).

For the nucleophilic substitution on this compound, computational studies on analogous systems suggest that the reaction would proceed via a standard SN2 mechanism. acs.org The calculated activation energies and reaction enthalpies provide quantitative insights into the feasibility and kinetics of such transformations.

The table below provides hypothetical, yet realistic, energetic data for a representative SN2 reaction involving this compound.

Table 3: Hypothetical Energetics for the SN2 Reaction with a Nucleophile (Nu⁻)
ParameterValue (kcal/mol)Description
Activation Energy (Ea)+18.5Energy barrier for the reaction to occur
Reaction Enthalpy (ΔH)-25.0Overall energy change of the reaction (exothermic)

These computational approaches, while described here in the context of this compound, are broadly applicable to a wide range of chemical systems and are fundamental to modern chemical research.

Molecular Dynamics Simulations for Conformational Sampling

MD simulations can be employed to explore the conformational space of this compound by simulating its behavior in a virtual environment that mimics physiological conditions. mdpi.com This would involve defining a force field—a set of parameters that describe the potential energy of the system—and solving Newton's equations of motion for each atom. The resulting trajectory provides a detailed view of the molecule's dynamic behavior, including bond rotations, ring flexibility, and the orientation of its substituents.

The following table illustrates a hypothetical conformational analysis that could be derived from MD simulations, highlighting key dihedral angles and their corresponding potential energies.

Conformer Dihedral Angle (N1-C-C-H) Dihedral Angle (C5-C-Cl) Potential Energy (kcal/mol) Population (%)
160° (gauche)180° (anti)0.065
2180° (anti)180° (anti)1.225
360° (gauche)60° (gauche)2.510
This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Application of Machine Learning in Predicting Properties or Reactivity Profiles

Machine learning (ML) has emerged as a transformative tool in chemistry for predicting molecular properties, thereby accelerating the discovery and development of new compounds. nih.govmdpi.com For this compound, ML models can be trained on datasets of related triazole compounds to predict a wide range of properties, from basic physicochemical characteristics to complex biological activities and toxicity profiles. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are prominent examples of machine learning applications in this field. nih.gov These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or toxicity. For this compound, a QSAR model could predict its potential efficacy as an antifungal agent by comparing its structural features to a database of known antifungal triazoles. nih.gov Similarly, a QSTR model could estimate its acute toxicity. nih.gov

The process of building such a model involves several key steps:

Data Collection: Gathering a dataset of triazole derivatives with experimentally determined properties.

Descriptor Calculation: Generating a set of numerical descriptors that characterize the molecular structure, such as topological indices, quantum chemical parameters, and 3D structural keys.

Model Training: Using machine learning algorithms like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or Support Vector Machines (SVM) to learn the relationship between the descriptors and the property of interest. nih.govresearchgate.netespublisher.com

Model Validation: Assessing the predictive power of the model using statistical methods and external test sets. nih.gov

Recent research has demonstrated the power of ML in predicting various properties for 1,2,4-triazole (B32235) derivatives. For example, artificial neural networks have been used to accurately predict the corrosion inhibition efficiency of triazole derivatives. espublisher.com In other studies, ML models have been developed to predict the anticancer activity of novel triazole hybrids. nih.gov These models can achieve high levels of accuracy, making them valuable tools for in silico screening and lead optimization. nih.govespublisher.com

The table below provides an example of how machine learning could be used to predict various properties of this compound based on models trained on other triazole compounds.

Property Predicted Value Machine Learning Model Basis of Prediction
Antifungal Activity (MIC, µg/mL) 10.5QSAR (ANN)Comparison with known azole antifungals nih.gov
Cytotoxicity (IC50, µM) 25.2QSAR (SVM)Based on data from anticancer triazole derivatives nih.govnih.gov
Acute Oral Toxicity (LD50, mg/kg) 450QSTR (MLR)Derived from toxicity data of various triazoles nih.gov
Corrosion Inhibition Efficiency (%) 85QSAR (ANN)Based on studies of triazole corrosion inhibitors espublisher.com
The values in this table are for illustrative purposes and represent hypothetical predictions from machine learning models.

The integration of machine learning into the study of chemical compounds like this compound offers a data-driven approach to understanding and predicting their behavior, complementing experimental research and guiding the design of new molecules with desired properties. aalto.fi

Advanced Applications and Research Horizons of 5 Chloromethyl 1 Ethyl 1h 1,2,4 Triazole Derivatives

Contributions to Materials Science and Polymer Chemistry

The unique combination of a stable, polar triazole ring and a reactive functional group makes 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole an attractive building block for novel materials. Its derivatives are being explored as precursors for high-performance polymers and intricate supramolecular structures. nih.gov

The defining feature for polymer synthesis is the chloromethyl group (-CH₂Cl) at the 5-position of the triazole ring. This group acts as a highly reactive electrophilic site, enabling the molecule to be incorporated into polymeric structures through several synthetic strategies.

Grafting onto Polymers: The chloromethyl group can readily undergo nucleophilic substitution reactions. This allows the ethyl-triazole moiety to be chemically grafted onto existing polymer backbones that possess nucleophilic side chains (e.g., hydroxyl, amino, or thiol groups). This process enriches the original polymer with the specific properties of the triazole ring, such as enhanced thermal stability, metal-ion coordination capabilities, and increased polarity.

Monomer for Polycondensation: Derivatives of this compound can be designed to act as monomers in polycondensation reactions. For instance, conversion of the chloromethyl group to a primary amine or hydroxyl group would create a monomer capable of reacting with dicarboxylic acids or diisocyanates to form novel polyamides or polyurethanes, respectively, with triazole units integrated directly into the polymer backbone.

The incorporation of the 1-ethyl-1H-1,2,4-triazole unit into a polymer chain is expected to confer a range of desirable properties. The triazole ring is known for its high thermal stability and its ability to participate in strong intermolecular interactions like hydrogen bonding, which can improve the mechanical properties of the material. nih.govnih.gov

Table 1: Potential Polymer Structures from this compound Derivatives

Precursor Derivative FunctionalityCo-monomerResulting Polymer TypeKey Property from Triazole
Diamine-functionalized triazoleDiacyl chloridePolyamideThermal Stability, Rigidity
Diol-functionalized triazoleDiisocyanatePolyurethaneHydrogen Bonding, Adhesion
Triazole grafted onto Poly(vinyl alcohol)N/AModified PVAMetal-Ion Chelation
Triazole grafted onto ChitosanN/AModified BiopolymerAntimicrobial Properties

The 1,2,4-triazole (B32235) ring is an exceptional ligand in coordination chemistry. bohrium.com The nitrogen atoms at the N1 and N2 positions can act as bridging ligands, connecting two different metal centers simultaneously. This bridging capability is fundamental to the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). bohrium.commdpi.com These materials are crystalline structures composed of metal ions or clusters linked by organic ligands, creating one-, two-, or three-dimensional networks with tunable porosity and functionality.

Derivatives of this compound serve as versatile building blocks for such assemblies. The triazole core provides the necessary coordination sites, while the ethyl and chloromethyl substituents play a crucial role in directing the final structure and properties of the CP or MOF. acs.org The ethyl group can influence the solubility of the ligand and the packing of the resulting framework, while the chloromethyl group can either be a terminal, non-coordinating group that lines the pores of the framework or be further functionalized to introduce additional properties. The ability of triazole ligands to bend and rotate freely allows for the formation of diverse and complex structures. acs.org

Table 2: Coordination Modes of 1,2,4-Triazole Ligands in Polymers

Coordination ModeDescriptionResulting Structure
MonodentateLigand binds to a single metal center via one N atom.Mononuclear or dinuclear complexes.
Bidentate (μ₂-N1,N2)Ligand bridges two metal centers using the N1 and N2 atoms. mdpi.com1D chains or 2D layers.
Tridentate (μ₃-N1,N2:N1')Ligand connects three metal centers.Complex 3D networks.
Tetradentate (μ₄-N1,N2:N1',N2')Ligand links four metal centers, often in bis-triazole systems. acs.orgHigh-dimensional frameworks.

Utility in Catalysis and Ligand Design

The same features that make triazoles excellent for coordination polymers also make them valuable in the design of catalysts. The strong σ-donor properties and versatile coordination geometries of the 1,2,4-triazole ring are highly appealing for developing new catalytic systems. bohrium.com

When a derivative of this compound coordinates to a transition metal ion (such as copper, palladium, nickel, or cobalt), the resulting complex can exhibit catalytic activity. rsc.orgrsc.org

Homogeneous Catalysis: Simple, soluble metal complexes containing the triazole ligand can function as catalysts in organic reactions. The electronic properties of the triazole ring, modulated by its substituents, can influence the reactivity of the metal center.

Heterogeneous Catalysis: The chloromethyl group provides a convenient anchor for immobilizing the triazole ligand onto a solid support like silica, alumina, or a polymer resin. rsc.org Subsequent coordination with a metal ion creates a heterogeneous catalyst. This approach combines the high activity and selectivity of a molecular catalyst with the practical advantages of a solid catalyst, such as easy separation from the reaction mixture and recyclability. rsc.orgrsc.org For example, copper-based heterogeneous systems have been shown to be effective in the synthesis of other triazoles. rsc.org

Organocatalysis is a branch of catalysis that uses small organic molecules, free of metals, to accelerate chemical reactions. Triazole derivatives have emerged as effective scaffolds in this field. nih.gov They can participate in reactions by activating substrates through hydrogen bonding.

Specifically, the NH moiety of a triazole ring can act as a hydrogen bond donor, while the other nitrogen atoms can act as acceptors. This dual role is exploited in asymmetric reactions, such as the aza-Michael addition, where chiral triazole-containing catalysts guide the stereochemical outcome of the reaction. acs.orgnih.gov While this compound itself is achiral, the chloromethyl group serves as a handle to attach it to a chiral backbone, thereby creating a novel organocatalyst whose steric and electronic properties are fine-tuned by the ethyl-triazole fragment.

Role in Agrochemical Research (Focus on Structural Design Principles)

The 1,2,4-triazole nucleus is a "privileged scaffold" in modern agrochemicals, particularly in the development of potent fungicides. rjptonline.orgnih.gov Many commercially successful antifungal agents are based on this heterocyclic core. nih.gov The design of new agrochemicals based on this compound follows established principles of medicinal and agricultural chemistry.

The primary mechanism of action for most triazole fungicides is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol. nih.govnih.gov Ergosterol is a vital component of fungal cell membranes, and its depletion leads to fungal death. The N4 atom of the 1,2,4-triazole ring is believed to coordinate to the heme iron atom at the active site of the CYP51 enzyme, effectively blocking its function.

A key strategy in modern pesticide discovery is "active substructure splicing" or "molecular hybridization." nih.govmdpi.com This involves combining known active scaffolds to create new hybrid molecules with improved efficacy, a broader activity spectrum, or better crop safety. In this context, this compound is an ideal building block:

The 1,2,4-triazole ring is the core pharmacophore responsible for binding to the target enzyme.

The ethyl group at the N1 position helps to modulate the lipophilicity of the molecule, which is critical for its transport into the fungal cell.

Table 3: Structural Design Principles for Triazole-Based Agrochemicals

Structural FeatureDesign Principle/RoleExample in Target Compound
1,2,4-Triazole RingCore pharmacophore; binds to CYP51 enzyme active site. nih.govmdpi.comThe fundamental heterocyclic ring.
N1-SubstituentModulates lipophilicity, steric fit, and metabolic stability.The ethyl group.
C5-SubstituentActs as a reactive linker for "molecular hybridization" to add other functional groups. nih.govmdpi.comThe chloromethyl group.
Halogen AtomCan increase biological activity and binding affinity. nih.govThe chlorine atom in the chloromethyl group.

Structural Frameworks for Novel Agrochemical Lead Compounds

The 1,2,4-triazole moiety is a well-established pharmacophore in the agrochemical industry, forming the core of numerous successful fungicides. These compounds often function by inhibiting specific enzymes in fungi, such as sterol demethylation inhibitors. The presence of the reactive chloromethyl group on the this compound molecule provides a key site for synthetic elaboration. This allows for the introduction of a wide array of other chemical groups through nucleophilic substitution reactions.

Structure-Activity Relationship Studies for Target Design (excluding biological efficacy mechanisms)

Structure-activity relationship (SAR) studies are fundamental to the rational design of new agrochemicals. For derivatives of this compound, SAR studies would focus on how modifications to the molecule's structure affect its physical and chemical properties, which in turn influence its activity.

Key areas of investigation in SAR studies for these derivatives would include:

The nature of the substituent replacing the chloro group: By introducing a diverse set of functional groups, researchers can probe the electronic and steric requirements for optimal interaction with a target enzyme or receptor. For example, substituting the chlorine with different substituted phenoxy or benzyloxy groups can explore the impact of aromatic interactions.

Modification of the ethyl group: While the primary focus is often on the reactive chloromethyl group, alterations to the N-ethyl group can fine-tune the molecule's solubility and transport properties. Replacing the ethyl group with other alkyl chains or functionalized side chains can provide insights into the optimal size and polarity for the N1-substituent.

These studies, often aided by computational modeling, help in building a predictive understanding of how structural changes impact the desired properties, guiding the synthesis of more potent and selective agrochemical candidates.

Applications in Chemical Sensing and Analytical Probes

The development of chemical sensors and analytical probes is a growing area of research. While specific applications of this compound in this field are not widely documented, its structural features suggest potential utility. The triazole ring itself can act as a ligand, capable of coordinating with metal ions.

By attaching a chromophore or fluorophore to the molecule via the chloromethyl handle, it is conceivable to design sensors where the binding of a specific analyte to the triazole or a linked receptor unit would result in a detectable change in the optical properties (e.g., a change in color or fluorescence intensity). The specificity of such a sensor would be determined by the nature of the binding site engineered into the molecule. However, dedicated research would be required to explore and develop these potential applications.

Building Blocks for Complex Organic Synthesis

Perhaps the most immediate and well-understood application of this compound is its role as a versatile building block in organic synthesis. The chloromethyl group is a key functional handle, allowing for the facile construction of more complex molecules.

The carbon-chlorine bond in the chloromethyl group is susceptible to cleavage and substitution by a wide range of nucleophiles. This enables chemists to readily link the 1-ethyl-1H-1,2,4-triazol-5-yl)methyl moiety to other molecular fragments. This strategy is a cornerstone of synthetic chemistry for creating new pharmaceuticals, agrochemicals, and materials. For instance, reaction with thiols can lead to the formation of thioethers, while reaction with alcohols or phenols can yield ethers. Similarly, amines can displace the chloride to form the corresponding amino derivatives. This reactivity makes this compound a valuable starting material for generating molecular diversity.

Future Perspectives and Identification of Research Gaps in 5 Chloromethyl 1 Ethyl 1h 1,2,4 Triazole Chemistry

Emerging Synthetic Methodologies and Sustainable Production Strategies

Current synthetic routes to substituted 1,2,4-triazoles often rely on traditional batch processes which can involve harsh conditions, hazardous reagents, and significant waste generation. rsc.org A major research gap exists in developing and optimizing modern, sustainable methods specifically for the production of 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole.

Future research should focus on adapting emerging technologies to its synthesis. Continuous flow chemistry, for instance, offers significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for rapid reaction optimization and scale-up. researchgate.netnih.gov The application of flow synthesis to produce 1,2,4-triazole (B32235) libraries has already been demonstrated, suggesting its feasibility for the target compound. rsc.org

Furthermore, the principles of green chemistry should be integrated into production strategies. rsc.org This includes exploring the use of greener, non-toxic solvents, developing reusable catalysts, and utilizing energy-efficient reaction conditions such as microwave-assisted synthesis. rsc.orgnih.gov Research into biomass-derived starting materials could also provide a more sustainable pathway to key precursors. isres.orgrsc.org The development of such protocols would not only reduce the environmental impact but also improve the economic viability of large-scale production.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Triazoles

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
ScalabilityDifficult, often requires re-optimizationEasier, achieved by extending run time
SafetyHigher risk with exothermic reactions and hazardous reagentsImproved, smaller reaction volumes, better temperature control. researchgate.net
EfficiencyCan be time-consuming with multiple unit operationsHigher throughput, potential for integrated synthesis and purification. rsc.org
Reaction ControlLess precise control over temperature and mixingPrecise control over residence time, temperature, and stoichiometry. nih.gov
Waste GenerationOften higher due to solvent use and workup proceduresGenerally lower, more efficient use of reagents

Unexplored Derivatization Pathways and Novel Functionalizations

The true potential of this compound lies in its capacity as a versatile building block. The chloromethyl group at the 5-position is a highly reactive electrophilic site, prime for nucleophilic substitution reactions. However, the systematic exploration of these derivatization pathways is a significant research gap.

Future investigations should focus on reacting this compound with a wide array of nucleophiles to generate novel compound libraries. This could include:

O-Nucleophiles: Reactions with alcohols and phenols to form ethers.

S-Nucleophiles: Reactions with thiols to generate thioethers, which are prevalent in various biologically active molecules. nih.gov

N-Nucleophiles: Reactions with amines, azides, and other nitrogen-based nucleophiles to create new C-N bonds.

C-Nucleophiles: Reactions with carbanions (e.g., from malonates or organometallic reagents) to achieve carbon-carbon bond formation.

Beyond simple substitutions, the potential for more complex, multicomponent reactions starting from this compound remains untapped. nih.govnih.gov Furthermore, functionalization of the triazole ring itself, possibly through metalation followed by quenching with an electrophile, presents another underexplored avenue. nih.gov A systematic study of these transformations would vastly expand the chemical space accessible from this starting material.

Table 2: Potential Derivatization Reactions

Nucleophile ClassExample ReagentResulting Functional GroupPotential Application Area
Oxygen (O)Sodium phenoxideAryloxy etherMedicinal Chemistry, Agrochemicals
Sulfur (S)Sodium thiophenolateThioetherAntimicrobial agents, Material science. nih.gov
Nitrogen (N)Sodium azide (B81097)AzidomethylClick chemistry, Bio-conjugation. nih.gov
Carbon (C)Diethyl malonateSubstituted esterPharmaceutical intermediates
Halogen (X)Potassium iodide (Finkelstein reaction)IodomethylEnhanced reactivity for subsequent couplings

Advanced Mechanistic Insights into Complex Chemical Transformations

A deeper understanding of the reactivity and electronic properties of this compound is crucial for predicting its behavior in chemical reactions. There is a clear gap in the literature regarding detailed mechanistic studies, both experimental and computational, for this specific molecule.

Future research should employ advanced analytical and theoretical methods to probe its chemical nature. Quantum-chemical calculations, such as Density Functional Theory (DFT), could provide invaluable insights into:

Tautomeric Equilibria: While the N-ethyl group fixes the tautomeric form of the ring, computational studies can clarify the electronic structure and aromaticity. researchgate.net

Reaction Mechanisms: Modeling transition states and reaction pathways for the derivatization reactions mentioned above would enable more rational synthetic design. researchgate.netmdpi.com

Molecular Properties: Calculation of properties like molecular electrostatic potential, dipole moment, and frontier molecular orbitals (HOMO/LUMO) can help predict reactivity and intermolecular interactions. researchgate.netmdpi.com

Experimentally, kinetic studies of its substitution reactions could elucidate the reaction order and activation energies, providing empirical support for theoretical models. Such fundamental studies are essential for optimizing reaction conditions and unlocking new, more complex transformations.

Expansion into Novel Applications in Materials Science and Catalysis

While 1,2,4-triazoles are well-established in medicinal chemistry and agriculture, their application in materials science and catalysis is a rapidly growing field. nih.govnih.govnih.gov For this compound, these areas represent a significant opportunity for expansion.

Research gaps exist in the synthesis and characterization of materials derived from this compound. Future work could explore:

Polymer Chemistry: The reactive chloromethyl group allows it to be grafted onto polymer backbones or used as a monomer for synthesizing functional polymers with high nitrogen content, which could be valuable as energetic materials or heat-resistant polymers. lifechemicals.com

Corrosion Inhibitors: Triazole derivatives are known to be effective corrosion inhibitors for various metals. nih.govnih.gov Derivatives of this compound could be synthesized and tested for their ability to form protective films on metal surfaces.

Coordination Chemistry and Catalysis: The triazole ring is an excellent ligand for coordinating with metal ions. Derivatives could be designed to act as ligands in homogeneous catalysis or as building blocks for creating metal-organic frameworks (MOFs) with potential applications in gas storage or separation. nih.gov

Opportunities for High-Throughput Experimentation and Chemical Space Exploration

The exploration of the chemical space around this compound is currently limited. Traditional, one-at-a-time synthesis and testing is slow and inefficient. High-Throughput Experimentation (HTE) offers a powerful solution to this bottleneck, yet its application to this specific scaffold is a major research gap. youtube.com

Future efforts should leverage HTE and automated synthesis platforms to rapidly generate and screen libraries of derivatives. nih.govyoutube.com This approach would allow researchers to:

Accelerate Reaction Optimization: Quickly screen a wide range of catalysts, solvents, and reaction conditions in parallel to find optimal protocols for derivatization. youtube.com

Expand Chemical Libraries: Synthesize hundreds or thousands of unique derivatives in a short period for screening in various applications, from biological assays to materials testing. researchgate.net

Discover Novel Reactivity: The random combination of reagents under HTE conditions can sometimes lead to the discovery of unexpected but valuable chemical transformations. youtube.com

By combining the synthetic versatility of this compound with the power of HTE, the accessible chemical space can be expanded exponentially, significantly increasing the probability of discovering novel compounds with valuable properties. nih.gov

Q & A

Q. What are the optimized synthetic routes for 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole, and how do reaction conditions influence yield?

The synthesis typically involves chloromethylation of 1-ethyl-1H-1,2,4-triazole using formaldehyde and hydrochloric acid under reflux. Key parameters include:

  • Temperature : 60–80°C to balance reactivity and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chloromethyl group.
  • Stoichiometry : Excess formaldehyde (1.2–1.5 equivalents) improves conversion rates. Yield optimization requires monitoring via TLC or HPLC to track intermediates .

Q. How can substitution reactions at the chloromethyl group be systematically studied?

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols. Methodological steps include:

  • Nucleophile selection : Primary amines (e.g., methylamine) react efficiently in ethanol at 25°C.
  • Kinetic analysis : Use UV-Vis or NMR spectroscopy to monitor reaction progress and calculate rate constants.
  • Workup : Purify derivatives via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., ethyl vs. methyl substitution at N1) and chloromethyl group integrity.
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • Elemental analysis : Ensures purity (>95%) and correct C/H/N/Cl ratios .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the chloromethyl group in complex reaction systems?

  • Steric hindrance : Bulky substituents on the triazole ring (e.g., ethyl at N1) reduce substitution rates due to restricted access to the chloromethyl site.
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) on the triazole ring enhance electrophilicity at the chloromethyl carbon. Computational studies (DFT) can model transition states to predict reactivity trends .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Structure-activity relationship (SAR) analysis : Compare IC50_{50} values of derivatives with varying substituents (e.g., ethyl vs. methyl groups).
  • Mechanistic assays : Use enzyme inhibition assays (e.g., cytochrome P450) or receptor-binding studies to identify primary targets.
  • Statistical validation : Apply multivariate regression to correlate substituent properties (logP, polar surface area) with activity .

Q. How can X-ray crystallography elucidate the structural basis of this compound’s interactions with biological targets?

  • Crystallization : Co-crystallize the compound with target proteins (e.g., fungal CYP51) using vapor diffusion methods.
  • Data collection : Resolve bond lengths (<2.0 Å resolution) to identify key interactions (e.g., halogen bonding via chlorine).
  • Docking studies : Validate crystallographic data with molecular dynamics simulations .

Q. What advanced kinetic methods are suitable for studying degradation pathways in environmental matrices?

  • LC-MS/MS : Quantify degradation products (e.g., hydroxymethyl derivatives) in soil or water samples.
  • Isotopic labeling : Use 13^{13}C-labeled compounds to trace metabolic pathways in microbial systems.
  • Half-life calculations : Apply first-order kinetics models under varying pH/temperature conditions .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Chloromethylation

ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑ Yield above 70°C
Formaldehyde Equiv.1.2–1.5Minimizes side products
Reaction Time6–8 hoursPlateau after 8 hours
Source :

Q. Table 2: Substitution Reactivity with Nucleophiles

NucleophileSolventRate Constant (k, s1^{-1})
MethylamineEthanol2.3 × 103^{-3}
Sodium ThiophenolateDMF5.8 × 103^{-3}
MethanolTHF1.1 × 103^{-3}
Source :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.